(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride
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Overview
Description
(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride is a complex organic compound characterized by its unique hexahydrocyclopenta[c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Hexahydrocyclopenta[c]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a substituted cyclopentane derivative, under acidic or basic conditions to form the hexahydrocyclopenta[c]pyrrole ring system.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via oxidation reactions, using reagents like chromium trioxide or pyridinium chlorochromate.
Formation of the Carbonyl Chloride: The final step involves converting the carbonyl group to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carbonyl groups to carbonyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl groups to alcohols.
Chromium Trioxide (CrO3): An oxidizing agent for introducing carbonyl groups.
Major Products
Amides and Esters: Formed via substitution reactions with amines and alcohols, respectively.
Alcohols: Formed via reduction of the carbonyl group.
Carboxylic Acids: Formed via oxidation of the carbonyl group.
Scientific Research Applications
Chemistry
In chemistry, (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.
Biology and Medicine
In biology and medicine, this compound can be used in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the carbonyl chloride group, which can readily undergo nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a similar ring structure but lacking the additional functional groups.
Pyrrolidine: A saturated five-membered ring containing nitrogen, similar to the hexahydrocyclopenta[c]pyrrole core.
Acetyl Chloride: A simpler acyl chloride used in similar substitution reactions.
Uniqueness
(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride is unique due to its specific ring structure and functional groups, which confer distinct reactivity and potential applications. Its ability to form a variety of derivatives through substitution, reduction, and oxidation reactions makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)10-4-6-2-1-3-7(6)5-10/h6-7H,1-5H2/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPKEDQLDGICOB-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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